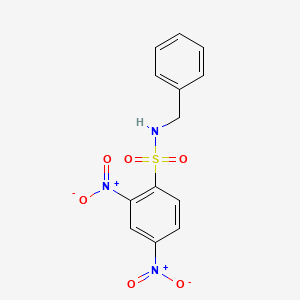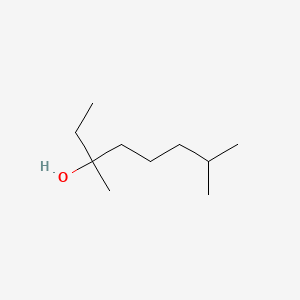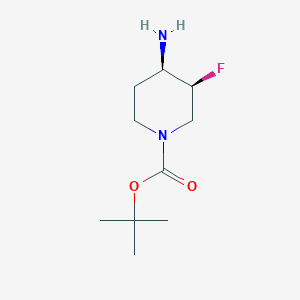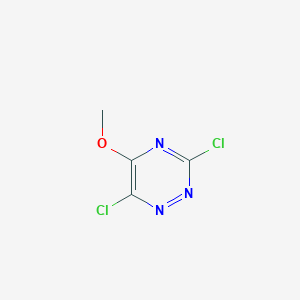
6-Methylpicolinic acid tert-butyl ester
Vue d'ensemble
Description
6-Methylpicolinic acid, also known as 2-carboxy-6-methylpyridine, is a heterocyclic building block . It is used in the preparation of various compounds, including 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium(I) complexes bearing chelating ligands .
Synthesis Analysis
Tertiary butyl esters, such as 6-Methylpicolinic acid tert-butyl ester, can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method involves the Steglich Esterification, which allows the conversion of sterically demanding and acid labile substrates .Chemical Reactions Analysis
Tert-butyl esters are known for their stability against various nucleophiles and reducing agents . They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis
Esters, including tert-butyl esters, are polar but do not engage in hydrogen bonding . Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique
tert-Butylation of Carboxylic Acids and Alcohols
A simple and safe tert-butylation reaction was developed using 6-Methylpicolinic acid tert-butyl ester. This process involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly afforded tert-butyl esters with free amino groups quickly and in good yields . This method is much faster and yields higher results compared to conventional methods .
Synthesis of Bioactive Molecules
This compound can be used in the synthesis of skeletons of bioactive molecules. A PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air has been developed. This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions .
Formation of Acid Chlorides
The transformation of this compound involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products . This method provides an efficient, low-cost, and environmentally friendly methodology for the synthesis of esters and amides .
Protection of Carboxylic Acids
The tert-butyl ester group, such as that in this compound, is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Direct Introduction of the tert-Butoxycarbonyl Group
This compound can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process has been developed using flow microreactor systems .
Transesterification and Aminolysis of Esters
This compound can be used in the transesterification and aminolysis of esters, providing the corresponding esters and amides in good-to-high yields .
Mécanisme D'action
The mechanism of action for the deprotection of tert-butyl esters involves the use of a tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane . This combination facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions .
Orientations Futures
Tert-butyl esters find large applications in synthetic organic chemistry . They are frequently used as a protecting group for the carboxylic acid functionality of amino acids . Future research may focus on developing safer and more efficient methods for the synthesis and deprotection of tert-butyl esters. Additionally, the use of these esters in the synthesis of complex organic compounds and in the field of peptide therapeutics may be explored .
Propriétés
IUPAC Name |
tert-butyl 6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-5-7-9(12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIIPOFZJLTWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
575433-87-3 | |
| Record name | tert-butyl 6-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



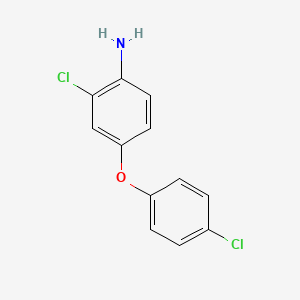
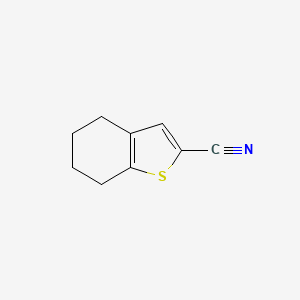
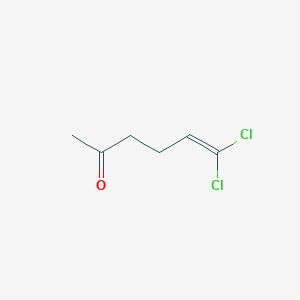
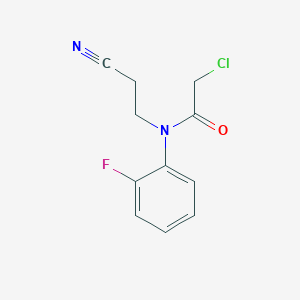
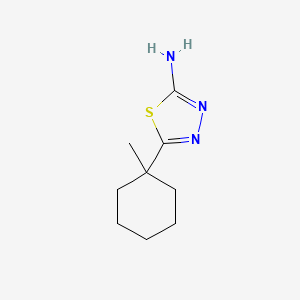
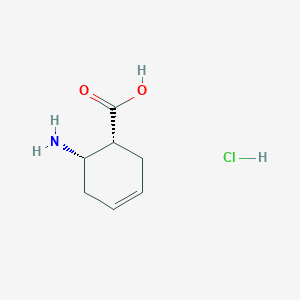

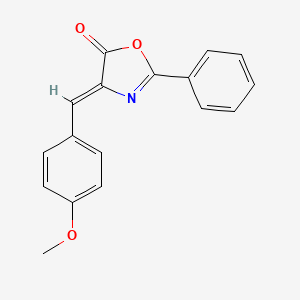
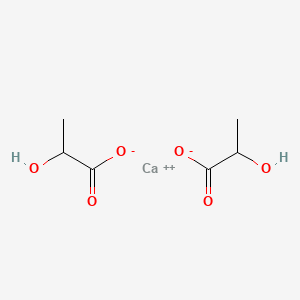
![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)
